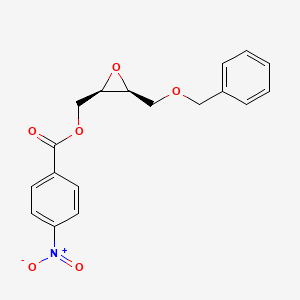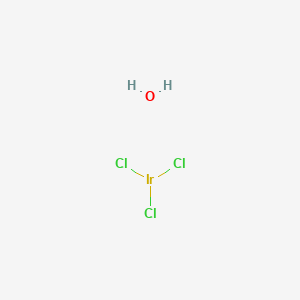
ピルビン酸ナトリウム-2,3-13C2
概要
説明
Sodium pyruvate-2,3-13C2 is a stable isotope of sodium pyruvate, with 99 atom % 13C . It is also known by other names such as α-Ketopropionic acid-2,3-13C2 sodium salt, 2-Oxopropanoic acid-2,3-13C2 sodium salt, 13C Labeled sodium pyruvate, and Pyruvic acid-2,3-13C2 sodium salt . The linear formula of Sodium pyruvate-2,3-13C2 is 13CH313COCO2Na .
Molecular Structure Analysis
The molecular weight of Sodium pyruvate-2,3-13C2 is 112.03 . The molecular formula is (13C)2CH3NaO3 .Physical And Chemical Properties Analysis
Sodium pyruvate-2,3-13C2 is a solid substance . It has a molecular weight of 112.03 . It is suitable for mass spectrometry (MS) . The storage temperature is 2-8°C .科学的研究の応用
生体分子NMR研究
ピルビン酸ナトリウム-2,3-13C2: は、生体分子核磁気共鳴(NMR)研究で広く使用されています。この化合物の濃縮された炭素-13同位体は、生体内の代謝フラックスの信号検出と定量を強化します。 このアプリケーションは、酵素動力学、代謝経路、および薬物相互作用を分子レベルで理解するために不可欠です .
メタボロミクス研究
メタボロミクスでは、This compoundは、疾患、薬物、環境変化に対する代謝応答を研究するためのトレーサーとして役立ちます。 研究者は、さまざまな代謝産物への炭素-13ラベルの組み込みを追跡し、細胞代謝に関する洞察を提供し、疾患の潜在的なバイオマーカーを特定できます .
質量分析標準
この化合物は、質量分析計(MS)の較正と方法の検証にも標準として使用されます。 その安定同位体ラベルは、正確な質量割り当てと定量を保証し、これはプロテオミクスやその他のMSベースの分析技術にとって不可欠です .
過分極技術
可逆交換による信号増幅(SABRE)などの過分極方法は、This compoundのNMR信号を、通常の条件下よりも数桁高くすることができます。 このアプリケーションは、ピルビン酸代謝を通じて癌の臨床診断を支援する可能性を秘めています .
細胞培養とエネルギー生成
細胞培養では、This compoundはエネルギー源として作用し、乳酸の蓄積を防ぎ、細胞の成長と生存をサポートします。 これは、グルコース濃度の低い培地で特に価値があり、エネルギー生成とアミノ酸や脂質の合成を助けます .
アレルギー性鼻炎の臨床応用
臨床的に、This compoundは、抗炎症作用と抗酸化作用を示します。 アレルギー性鼻炎での鼻の炎症と充血を軽減するのに効果的で、研究室を超えた治療の可能性を示しています .
作用機序
Target of Action
The primary target of Sodium Pyruvate-2,3-13C2 is the metabolic pathway of cells . It plays a crucial role in the metabolism of carbohydrates, proteins, and fats .
Mode of Action
Sodium Pyruvate-2,3-13C2 interacts with its targets by being converted to acetyl coenzyme A . This conversion leads to the production of ATP aerobically . Energy can also be obtained anaerobically from Sodium Pyruvate-2,3-13C2 via its conversion to lactate .
Pharmacokinetics
It is known that sodium pyruvate-2,3-13c2 can be administered orally and intranasally , suggesting that it can be absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Sodium Pyruvate-2,3-13C2’s action include the production of ATP and the reduction of oxygen radicals and inflammatory cytokines . It has been suggested that Sodium Pyruvate-2,3-13C2 in high concentrations may have a role in cardiovascular therapy, as an inotropic agent .
Action Environment
Environmental factors such as the presence of oxygen can influence the action, efficacy, and stability of Sodium Pyruvate-2,3-13C2. For instance, in the presence of oxygen, Sodium Pyruvate-2,3-13C2 can be further oxidized to extract more free energy . In contrast, in the absence of oxygen, energy can be obtained anaerobically from Sodium Pyruvate-2,3-13C2 via its conversion to lactate .
Safety and Hazards
将来の方向性
Sodium pyruvate-2,3-13C2 has potential applications in medical research. For instance, a study has shown that Sodium pyruvate-2,3-13C2 has the potential to aid clinical diagnosis of cancer via pyruvate metabolism . Another study suggests that Sodium pyruvate-2,3-13C2 could have protective effects against hydrogen peroxide .
生化学分析
Biochemical Properties
Sodium pyruvate-2,3-13C2 plays a crucial role in several biochemical reactions, particularly in glycolysis and the tricarboxylic acid (TCA) cycle. In glycolysis, sodium pyruvate-2,3-13C2 is produced from glucose through a series of enzymatic reactions. It then enters the mitochondria, where it is converted into acetyl-CoA by the enzyme pyruvate dehydrogenase complex. This acetyl-CoA enters the TCA cycle, where it undergoes further enzymatic reactions to produce energy in the form of ATP. Sodium pyruvate-2,3-13C2 interacts with various enzymes, including pyruvate dehydrogenase, citrate synthase, and isocitrate dehydrogenase, facilitating the conversion of pyruvate into energy .
Cellular Effects
Sodium pyruvate-2,3-13C2 has significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It serves as a key substrate for energy production, influencing cellular respiration and ATP synthesis. Sodium pyruvate-2,3-13C2 also affects cell signaling pathways by modulating the activity of enzymes involved in glycolysis and the TCA cycle. Additionally, it can impact gene expression by altering the levels of metabolites that serve as signaling molecules .
Molecular Mechanism
At the molecular level, sodium pyruvate-2,3-13C2 exerts its effects through several mechanisms. It binds to enzymes such as pyruvate dehydrogenase and citrate synthase, facilitating the conversion of pyruvate into acetyl-CoA and subsequent entry into the TCA cycle. Sodium pyruvate-2,3-13C2 can also act as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. Furthermore, it influences gene expression by modulating the levels of key metabolites involved in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium pyruvate-2,3-13C2 can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that sodium pyruvate-2,3-13C2 can have sustained effects on cellular function, including maintaining energy production and reducing oxidative stress. Its stability and efficacy may decrease over time, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of sodium pyruvate-2,3-13C2 vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production without causing adverse effects. At high doses, sodium pyruvate-2,3-13C2 may lead to toxic effects, such as increased production of reactive oxygen species and oxidative stress. Studies have shown that there is a threshold beyond which the beneficial effects of sodium pyruvate-2,3-13C2 are outweighed by its toxicity .
Metabolic Pathways
Sodium pyruvate-2,3-13C2 is involved in several metabolic pathways, including glycolysis, the TCA cycle, and gluconeogenesis. In glycolysis, it is produced from glucose and then converted into acetyl-CoA, which enters the TCA cycle. Sodium pyruvate-2,3-13C2 can also be converted into other metabolites, such as lactate and alanine, through various enzymatic reactions. These metabolic pathways are essential for energy production and the synthesis of biomolecules .
Transport and Distribution
Within cells, sodium pyruvate-2,3-13C2 is transported and distributed through active transport mechanisms. It is taken up by cells via monocarboxylate transporters (MCTs) and then metabolized to produce energy. Sodium pyruvate-2,3-13C2 can also be transported to different tissues and organs, where it participates in various metabolic processes. Its distribution within the body is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
Sodium pyruvate-2,3-13C2 is primarily localized in the cytoplasm and mitochondria, where it participates in glycolysis and the TCA cycle. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and peroxisomes, where it may play a role in additional metabolic processes. The subcellular localization of sodium pyruvate-2,3-13C2 is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
特性
IUPAC Name |
sodium;2-oxo(2,3-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583831 | |
| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89196-78-1 | |
| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



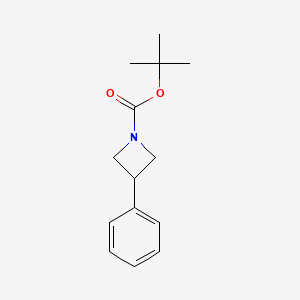
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
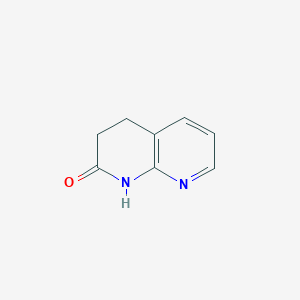
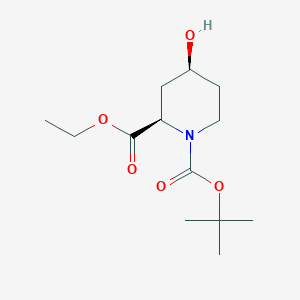
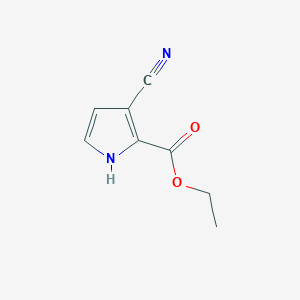
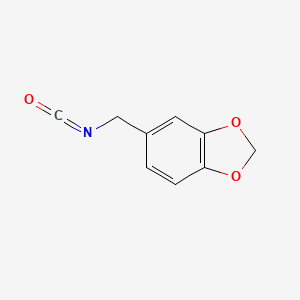

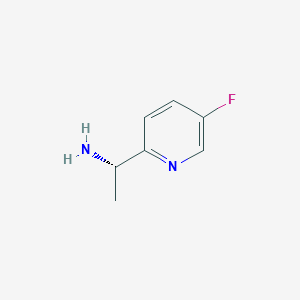
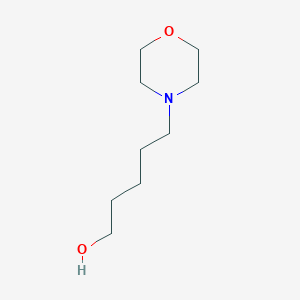
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)

